molecular formula C25H21N3O B2919130 1-(2-ethylphenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932464-05-6

1-(2-ethylphenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2919130
CAS No.: 932464-05-6
M. Wt: 379.463
InChI Key: KVLCSMIVWMSYHV-UHFFFAOYSA-N
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Description

1-(2-ethylphenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a synthetic compound based on the pyrazolo[4,3-c]quinoline scaffold, a structure of significant interest in medicinal chemistry research. This high-purity reagent is intended for research applications and is not for human or veterinary diagnostic or therapeutic use. Compounds within the pyrazolo[4,3-c]quinoline family have been investigated for various biological activities. Notably, similar structures have been explored as small-molecule inhibitors of kinase targets, such as ACK1 (TNK2), a non-receptor tyrosine kinase . ACK1 is involved in signal transduction cascades triggered by various growth factors and its gene amplification and overexpression have been observed in several cancers, including prostate, lung, and ovarian cancers, where it is associated with poor prognosis and metastatic phenotypes . This makes ACK1 a potential target for cancer therapeutics, and molecules that can modulate its activity are valuable tools for oncological research. The specific substitution pattern of this compound—featuring a 2-ethylphenyl group at the 1-position, a methoxy group at the 6-position, and a phenyl ring at the 3-position—is designed to contribute to its unique physicochemical and potential binding properties. Researchers can utilize this compound as a key intermediate or a reference standard in the synthesis and development of novel bioactive molecules, or as a pharmacological probe to study specific signaling pathways in cellular models. Its mechanism of action would be specific to its intended molecular target, which requires empirical validation in research settings.

Properties

IUPAC Name

1-(2-ethylphenyl)-6-methoxy-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O/c1-3-17-10-7-8-14-21(17)28-25-19-13-9-15-22(29-2)24(19)26-16-20(25)23(27-28)18-11-5-4-6-12-18/h4-16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLCSMIVWMSYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-ethylphenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications, drawing from a range of scientific literature.

Chemical Structure and Properties

The compound's structure features a pyrazole ring fused to a quinoline moiety, with specific substituents that enhance its biological profile. The molecular formula is C23H24N2OC_{23}H_{24}N_2O, with a molecular weight of approximately 364.45 g/mol. The presence of the ethyl and methoxy groups on the phenyl and pyrazole rings contributes to its unique properties.

Structural Representation

PropertyValue
Molecular FormulaC23H24N2OC_{23}H_{24}N_2O
Molecular Weight364.45 g/mol
IUPAC NameThis compound

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Pfitzinger Reaction : Involves the condensation of isatin derivatives with hydrazines.
  • Cyclization Reactions : Utilizing appropriate reagents under controlled conditions to form the pyrazoloquinoline framework.
  • Solvent and Catalyst Optimization : Adjusting reaction parameters such as solvent choice and temperature to maximize yield and purity.

These methods are critical for producing compounds with high biological activity.

Anticancer Properties

Research indicates that compounds within the pyrazoloquinoline class exhibit significant anticancer activity. For instance, studies have demonstrated that related compounds show IC50 values in low micromolar ranges against various cancer cell lines:

Cell LineCompound IC50 (µg/mL)Reference Drug IC50 (µg/mL)
HCT-1161.93.23 (Doxorubicin)
MCF-72.33.23 (Doxorubicin)

This suggests that this compound may similarly impact cell proliferation and apoptosis pathways, making it a candidate for further development in cancer therapy .

Anti-inflammatory and Other Activities

In addition to anticancer properties, pyrazoloquinolines have shown potential as anti-inflammatory agents. They may inhibit key inflammatory pathways, contributing to their therapeutic efficacy in conditions like arthritis and other inflammatory diseases . Furthermore, some derivatives have demonstrated antimicrobial activity against various pathogens .

The mechanism of action for this compound likely involves interaction with specific biological targets related to cell signaling pathways that regulate proliferation and apoptosis. Research indicates that compounds in this class can modulate kinase activities, which play crucial roles in cellular processes .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazoloquinolines:

  • Anticancer Activity : A study reported on the synthesis of new derivatives showing promising anticancer effects across multiple cell lines.
  • Anti-inflammatory Effects : Research indicated that certain derivatives could significantly reduce inflammatory markers in vitro.
  • Antimicrobial Activity : Compounds were tested against bacteria and fungi, showing variable degrees of effectiveness.

These findings underscore the therapeutic potential of this compound in diverse medical applications.

Scientific Research Applications

The compound 1-(2-ethylphenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative, a class of heterocyclic compounds known for diverse biological activities, particularly in pharmaceuticals as anti-cancer and anti-inflammatory agents. Research indicates its efficacy in various biochemical pathways.

Chemical Reactions

This compound participates in chemical reactions typical of heterocyclic compounds, influenced by factors such as solvent polarity, temperature, and the presence of catalysts or inhibitors.

Other Pyrazoloquinolines and Quinolines

Other pyrazoloquinolines and quinolines have demonstrated a range of biological activities:

  • Anti-tubercular Agents: Quinoline derivatives have shown potential as anti-tubercular agents .
  • Anti-malarial Drugs: Quinoline serves as a core structure in many anti-malarial drugs, including chloroquine, pyrimethamine, and mefloquine . Quinine, another quinoline derivative, is used to treat severe Plasmodium falciparum infections .
  • Antibacterial Applications: Fluoroquinolones, a class of quinoline derivatives, have been used in pharmaceuticals and the treatment of bacterial infections since the 1980s .
  • Broad Spectrum of Activities: Quinolines and their derivatives exhibit a broad spectrum of pharmacological and biological activities, including antimalarial, anticancer, antibacterial, antifungal, antidiabetic, antiviral, antioxidant, anti-inflammatory, and antitubercular properties . They also show promise as anti-HIV-1 agents and inhibitors of SARS-CoV-2 .
  • Alzheimer's Disease: Some tetrahydropyrazolo[3,4-b]quinolines have been investigated as potential drugs for treating Alzheimer’s disease .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Anti-Inflammatory Activity
  • 3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i): Exhibits potent inhibition of LPS-stimulated NO production (IC50 ~1400W control) via suppression of iNOS and COX-2 expression . In contrast, the target compound lacks amino groups but includes a methoxy group at position 6, which may alter electron distribution and binding affinity.
  • CGS-9896: A clinically used anxiolytic with a pyrazolo[4,3-c]quinoline scaffold. Its substituents (unpublished in evidence) highlight the importance of substitution patterns in CNS activity, suggesting that the target’s ethylphenyl group may confer distinct pharmacokinetic properties .
Anticancer Activity
  • The target compound’s 2-ethylphenyl and methoxy groups may enhance membrane permeability compared to bulkier diphenyl substituents.
  • 3,4-Diamino-1H-pyrazolo[4,3-c]quinoline (11): Designed for antitumor activity via CDK2/cyclin A inhibition . The absence of amino groups in the target compound likely reduces such activity but may improve metabolic stability.

Structural and Physicochemical Comparisons

Compound Name Substituents Key Features Biological Activity Reference
Target Compound 1-(2-Ethylphenyl), 3-Ph, 6-OMe High lipophilicity; electron-donating methoxy Hypothesized anti-inflammatory N/A
1-(4-Chlorophenyl)-6,8-diphenyl 1-(4-ClPh), 6,8-Ph Monoclinic crystal structure (P21/c) Anticancer
2i 3-NH2, 4-(4-OHPhNH) Submicromolar IC50 for NO inhibition Anti-inflammatory
3,4-Diamino-11 3,4-NH2 Enhanced CDK2/cyclin A binding Antitumor
8-Bromo-1-(4-methylphenyl)-3-Ph 8-Br, 1-(4-MePh), 3-Ph Bromine increases molecular weight and halogen bonding potential Undetermined
  • Crystal Structure: The 1-(4-chlorophenyl) analog crystallizes in a monoclinic system (P21/c) with distinct packing due to chloro and phenyl groups . The target’s ethylphenyl group may induce different crystal lattice interactions.
  • Electronic Effects: Methoxy (electron-donating) vs. bromo (electron-withdrawing) substituents alter quinoline ring electron density, impacting receptor binding .

Q & A

Q. What are the established synthetic routes for 1-(2-ethylphenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline?

The synthesis typically involves multi-step heterocyclic reactions. A common approach starts with 2,4-dichloroquinoline-3-carbonitrile, which undergoes alkylation or amination to introduce substituents. Subsequent cyclization with hydrazine hydrate forms the pyrazole ring. For example:

  • Step 1 : React 2,4-dichloroquinoline-3-carbonitrile with ethylphenyl Grignard reagents to introduce the 2-ethylphenyl group.
  • Step 2 : Methoxy group installation via nucleophilic substitution or demethylation of protected intermediates.
  • Step 3 : Cyclization with hydrazine derivatives to form the pyrazoloquinoline core . Alternative routes may use 6-methoxyquinoline precursors, but competing side reactions (e.g., over-amination) necessitate careful optimization of stoichiometry and temperature .

Q. How is the structural integrity of pyrazolo[4,3-c]quinoline derivatives confirmed?

Methodology :

  • X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy singlet at δ ~3.8 ppm) and aromatic coupling patterns.
  • Mass spectrometry : Validates molecular weight (e.g., exact mass matching calculated [M+H]⁺).
    • Elemental analysis : Confirms purity and stoichiometry .

Advanced Research Questions

Q. What challenges arise in synthesizing amino-substituted pyrazolo[4,3-c]quinolines, and how are they mitigated?

Direct amination of quinoline precursors often fails due to side reactions (e.g., multiple substitutions or ring-opening). A superior three-step sequence involves:

  • Step 1 : Conversion of 4-alkylamino-2-chloroquinoline-3-carbonitriles to tetrazoloquinolines using NaN₃.
  • Step 2 : Staudinger reaction with PPh₃ to form iminophosphorane intermediates.
  • Step 3 : Hydrolysis to yield 2-aminoquinoline-3-carbonitriles, which are cyclized with hydrazine to form 3,4-diamino derivatives . This method avoids competing pathways and improves yields compared to direct approaches .

Q. How do intermolecular interactions influence the solid-state properties of pyrazoloquinoline derivatives?

Key findings :

  • Hydrogen bonding : N–H⋯O and N–H⋯N interactions create layered crystal structures (e.g., zigzag layers parallel to the (010) plane) .
  • π-π stacking : Aromatic interactions between quinoline and phenyl rings enhance thermal stability.
  • C–H⋯S interactions : Observed in thienyl-substituted analogs, these stabilize one-dimensional chains . These interactions are critical for predicting solubility, melting points, and crystallinity in formulation studies.

Q. What biological activities are associated with pyrazolo[4,3-c]quinoline derivatives?

Reported activities :

  • Antitumor : Derivatives with amino groups inhibit CDK2/cyclin A, a target in cancer therapy .
  • Neurological : Some analogs bind G-quadruplex DNA structures (e.g., c-MYC promoter), suggesting potential in neurodegenerative disease research .
  • Anticonvulsant : 3-Aminopyrazole moieties show activity in seizure models . Methodological note : Bioactivity screening should prioritize analogs with electron-withdrawing groups (e.g., methoxy, chloro), which enhance target binding .

Q. How can reaction conditions be optimized to minimize byproducts during pyrazoloquinoline synthesis?

Strategies :

  • Temperature control : Reflux in ethanol (80–90°C) minimizes decomposition of hydrazine intermediates .
  • Acidic conditions : Use of aqueous HCl (10% v/v) suppresses unwanted nucleophilic side reactions .
  • Catalysis : Transition metals (e.g., Cu) in Ugi-type reactions improve regioselectivity for fused heterocycles .
  • Workup : Chromatographic purification (silica gel, ethyl acetate/hexane) isolates products with >95% purity .

Data Contradictions and Resolutions

  • Synthetic routes : and describe divergent pathways (e.g., hydrazine cyclization vs. tetrazolo intermediates). Resolution lies in substituent compatibility: electron-deficient quinoline cores favor the tetrazolo route .
  • Biological activity : While emphasizes antitumor potential, highlights γ-secretase inhibition for Alzheimer’s. These discrepancies reflect scaffold flexibility; substituent tuning directs target specificity .

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